DAL80 Protein in Saccharomyces cerevisiae
The DAL80 protein is a crucial transcriptional regulator in the yeast Saccharomyces cerevisiae, primarily involved in the regulation of nitrogen catabolism. It functions as a negative regulator of multiple nitrogen catabolic genes, particularly those associated with the allantoin catabolic pathway. The gene encoding this protein, DAL80, is homologous to GATA transcription factors, which are well-known for their roles in various biological processes across eukaryotes, including gene expression regulation in response to environmental changes.
DAL80 is classified under the GATA family of transcription factors. This family is characterized by a conserved DNA-binding domain that recognizes specific GATA motifs within target gene promoters. The DAL80 protein specifically binds to GATA elements spaced 15-35 base pairs apart, influencing the expression of genes involved in nitrogen metabolism and other physiological processes in yeast.
The synthesis of DAL80 protein involves the transcription of the DAL80 gene located on chromosome VII of S. cerevisiae. The gene is expressed under specific nitrogen conditions, with its expression being sensitive to nitrogen catabolite repression. Techniques such as reverse transcription polymerase chain reaction (RT-PCR) and Western blotting are commonly used to analyze the expression levels and activity of the DAL80 protein.
The protein itself is produced through standard eukaryotic translation mechanisms, where messenger RNA is translated into polypeptides. The presence of zinc finger motifs within its structure suggests that DAL80 may interact with other proteins or DNA elements during this process.
The DAL80 protein contains several structural motifs critical for its function:
Experimental data indicate that the molecular weight of the DAL80 protein is approximately 45 kDa, with an isoelectric point around 6.5, which influences its solubility and interaction with other biomolecules. The three-dimensional structure has not been fully elucidated but is inferred from homology modeling based on related GATA factors.
DAL80 primarily acts through competitive inhibition, where it represses the expression of nitrogen catabolic genes by competing with activators such as Gln3p and Gat1p for binding to GATA sites on target promoters. This mechanism can be illustrated as follows:
The mechanism by which DAL80 exerts its regulatory effects involves several steps:
Research indicates that DAL80 also interacts with RNA Polymerase II during active transcription, suggesting a dual role in both repression and potential activation under certain conditions .
Experimental analyses have shown that alterations in environmental nitrogen levels can significantly affect both the stability and activity of the DAL80 protein .
The study of DAL80 has significant implications for understanding metabolic regulation in yeast, which can be applied in various fields:
DAL80 (Degradation of Allantoin) is a 269-amino acid GATA-family zinc finger transcription factor that functions as a key repressor in nitrogen catabolite repression (NCR) pathways. Its molecular architecture comprises two critical structural domains that dictate its DNA-binding specificity and dimerization capabilities.
The N-terminal region (residues 31–76) harbors a Cys₂/Cys₂-type zinc finger motif essential for DNA recognition. This domain coordinates a zinc ion via conserved cysteine residues (Cys³¹, Cys³⁴, Cys⁷³, Cys⁷⁶), enabling high-affinity binding to GATA sequences in target promoters [1] [2]. Structural analyses reveal that this motif adopts a ββα fold, where the α-helix (recognition helix) inserts into the major groove of DNA, making base-specific contacts with the GATAA core [1]. Mutations within this domain (e.g., C34S) abolish DNA binding and derepress NCR-sensitive genes, confirming its indispensability for repressor function [2].
The C-terminal region (residues 216–269) contains a leucine zipper (LZ) motif (residues 229–257) characterized by heptad repeats of hydrophobic residues. This domain mediates both homodimerization (Dal80p-Dal80p) and heterodimerization (Dal80p-Deh1p/Gzf3p) [1]. Two-hybrid assays demonstrate that homodimers yield 5–10-fold stronger interaction signals than heterodimers, suggesting greater stability [1]. Truncation studies confirm that the LZ motif alone (residues 216–269) suffices for dimerization, while its deletion disrupts complex formation. This dimerization is essential for Dal80p’s ability to bind promoters with paired GATA elements [1] [2].
Domain | Amino Acid Residues | Function | Key Features |
---|---|---|---|
Zinc Finger | 31–76 | DNA binding to GATA sequences | Cys₂/Cys₂ zinc coordination; ββα fold |
Leucine Zipper | 229–257 | Homodimerization and heterodimerization with Deh1p | Heptad repeats of hydrophobic residues |
Regulatory C-terminus | 216–269 | Modulates transcriptional repression efficiency | Contains LZ motif; phosphorylation sites |
DAL80 represses nitrogen utilization genes by competing with activators (Gln3p, Gat1p) for promoter occupancy. Its binding specificity is governed by the arrangement of URSGATA elements and core GATAA sequences.
Unlike activators Gln3p or Gat1p, which bind single GATA sites, DAL80 requires dual GATA sequences spaced 15–35 bp apart, oriented head-to-tail or tail-to-tail [1]. Electrophoretic mobility shift assays (EMSAs) show that Dal80p binds minimally as a dimer to such paired sites, with optimal spacing of 20–25 bp [1] [4]. This spacing constraint aligns with the dimeric structure of Dal80p, where each monomer contacts one GATA motif. Mutations increasing or decreasing spacer length by >5 bp disrupt repression, underscoring the geometric specificity [1].
The GATAA core is indispensable for Dal80p binding, but flanking nucleotides influence affinity. Competitive binding assays reveal that Dal80p and Gln3p exhibit overlapping specificity for identical GATAA sites (e.g., in the DAL5 and DAL3 promoters), enabling direct competition [1] [2]. However, Dal80p’s repressive dominance varies across promoters:
Nucleotide substitutions within GATAA alter regulatory outcomes. Transversions (e.g., G→C) abolish binding, while transitions (e.g., A→G) reduce affinity 10-fold, permitting partial derepression [1] [5].
Property | DAL80 | Gln3p |
---|---|---|
Binding Site | Paired GATA elements (15–35 bp apart) | Single GATA element |
Dimer Requirement | Mandatory | Binds as monomer |
Core Consensus | GATAA | GATAA |
Competition Outcome | Represses by blocking Gln3p access | Activates when unopposed |
DAL80’s repressive activity is modulated by post-translational modifications (PTMs) and strict nuclear localization.
DAL80 constitutively localizes to the nucleus via a bipartite nuclear localization signal (NLS) within its zinc finger domain [2]. Immunofluorescence studies confirm nuclear enrichment regardless of nitrogen status, consistent with its role as a DNA-binding repressor [2] [4]. Deletion of the zinc finger domain mislocalizes Dal80p to the cytoplasm, abolishing repression [2].
DAL80 recruits histone deacetylases (HDACs) through interactions with pleiotropic corepressors Sin3 and Tup1 [3]. The leucine zipper domain mediates binding to Sin3’s PAH1/2 domains, while the zinc finger region contacts Tup1’s WD40 repeats. This recruits Rpd3 and Hda1 HDACs, deacetylating histones H3 and H4 to compact chromatin at target promoters [3] [6].
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